![molecular formula C7H10O B8195466 (1R,4S)-bicyclo[2.2.1]heptan-2-one](/img/structure/B8195466.png)
(1R,4S)-bicyclo[2.2.1]heptan-2-one
Overview
Description
(1R,4S)-bicyclo[2.2.1]heptan-2-one is a useful research compound. Its molecular formula is C7H10O and its molecular weight is 110.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis Applications : The compound (1R,2R,5R)-(+)-2-hydroxy-2,6,6-trimethyl-3-[(3-pyridyl)methyl-imino]-bicyclo[3.1.1]heptane, a derivative of (1R,4S)-bicyclo[2.2.1]heptan-2-one, shows potential applications in organic synthesis (Ayers et al., 2005).
Building Blocks for Organic Synthetic Chemistry : Bicyclo[2.2.1]heptane derivatives, closely related to (1R,4S)-bicyclo[2.2.1]heptan-2-one, are utilized as versatile building blocks in organic synthetic chemistry (Ikeuchi et al., 2021).
Chiral Palladium Catalysts : The synthesis of (1R,4S)-1,7,7-trimethyl-3-[(S)--methylbenzylimino]bicyclo[2.2.1]heptan-2-one with lithium tetrachloropalladate leads to the formation of a chiral palladium complex, indicating its potential in catalysis (Zalevskaya et al., 2012).
Synthesis of Chiral Diene Ligands : Novel chiral diene ligands based on the bicyclo[2.2.1]heptadiene skeleton, derived from (1R,4S)-bicyclo[2.2.1]heptan-2-one, have been synthesized and can serve as precursors for further ligand development (Sun et al., 2021).
Versatile Building Block for Terpenoids : The chiral building block 1-Methyl-7-oxabicyclo[2.2.1]heptan-2-one, closely related to (1R,4S)-bicyclo[2.2.1]heptan-2-one, is versatile in the total synthesis of terpenoids, including eudesmanes, agarofurans, and norcarotenoids (Yu, 2005).
Pharmaceutical Intermediate Synthesis : The synthesis of pharmaceutical intermediates such as (1R,2S,4S)-(7-oxa-bicyclo[2.2.1]hept-2-yl)-carbamic acid ethyl ester can now be adapted to microreactor systems for continuous production, indicating the compound's role in pharmaceutical manufacturing (Rumi et al., 2009).
Chemoenzymatic Synthesis : The process for synthesizing (1R, 4R)- and (2S, 4S)-bicyclo[2.2.1]heptan-2,5-diones, closely related to (1R,4S)-bicyclo[2.2.1]heptan-2-one, of high enantiomeric purity is described, indicating its importance in chemoenzymatic synthesis (Weissfloch & Azerad, 1994).
Spectroscopic Studies : Chiral bicyclic ketones like camphor and (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one have been studied using various spectroscopic techniques, which could be applicable for (1R,4S)-bicyclo[2.2.1]heptan-2-one (Longhi et al., 2013).
properties
IUPAC Name |
(1R,4S)-bicyclo[2.2.1]heptan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h5-6H,1-4H2/t5-,6+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMKEVXVVHNIEY-NTSWFWBYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1CC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4S)-bicyclo[2.2.1]heptan-2-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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